molecular formula C20H15FN2O3S2 B2909849 2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-3-[(furan-2-yl)methyl]-6-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one CAS No. 878682-41-8

2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-3-[(furan-2-yl)methyl]-6-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one

Cat. No.: B2909849
CAS No.: 878682-41-8
M. Wt: 414.47
InChI Key: IFVRSEQFTSYXBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-3-[(furan-2-yl)methyl]-6-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a fluorophenyl group, a furan ring, and a thieno[2,3-d]pyrimidin-4-one core, making it an interesting subject for research in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-3-[(furan-2-yl)methyl]-6-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one typically involves multiple steps, starting from readily available precursors One common synthetic route involves the reaction of 4-fluorobenzaldehyde with ethyl acetoacetate in the presence of a base to form the corresponding chalcone This intermediate is then subjected to a cyclization reaction with thiourea to form the thieno[2,3-d]pyrimidin-4-one core

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and continuous flow reactors to enhance reaction rates and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-3-[(furan-2-yl)methyl]-6-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to reduce the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the furan or thieno[2,3-d]pyrimidin-4-one moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-3-[(furan-2-yl)methyl]-6-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the treatment of cancer and infectious diseases.

    Biology: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.

    Material Science: The compound’s electronic properties make it suitable for use in organic electronics and photovoltaic devices.

    Industry: It can be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-3-[(furan-2-yl)methyl]-6-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[2-(4-Fluorophenyl)-2-oxoethyl]sulfanyl}-3-(4-methylphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
  • 2-{[2-(2-Fluorophenyl)-2-oxoethyl]sulfanyl}-3-phenyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one

Uniqueness

The uniqueness of 2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-3-[(furan-2-yl)methyl]-6-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one lies in its combination of functional groups and structural motifs, which confer specific electronic and steric properties. These properties can enhance its binding affinity and selectivity for certain biological targets, making it a valuable compound for research and development.

Biological Activity

The compound 2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-3-[(furan-2-yl)methyl]-6-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one belongs to the class of thieno[2,3-d]pyrimidinones, which have garnered attention for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential as an antibacterial, antimycobacterial, and anticancer agent.

Chemical Structure and Synthesis

The compound features a thieno[2,3-d]pyrimidin-4-one core substituted with a furan moiety and a 4-fluorophenyl group. The synthesis typically involves multi-step organic reactions that incorporate various functional groups to enhance biological activity.

Antimicrobial Activity

Recent studies have demonstrated significant antimicrobial properties of thieno[2,3-d]pyrimidinones. For instance, derivatives synthesized from this scaffold exhibited notable antibacterial and antimycobacterial activity against strains such as Escherichia coli, Staphylococcus aureus, and Mycobacterium tuberculosis. The structure-activity relationship (SAR) indicates that modifications at specific positions on the thienopyrimidinone ring enhance efficacy.

Table 1: Antimicrobial Activity of Thieno[2,3-d]pyrimidinones

CompoundMIC (µM)Activity Type
4c8Antibacterial
5e6Antimycobacterial
5g7Antibacterial

The minimum inhibitory concentration (MIC) values suggest that compounds with furan substitutions tend to exhibit lower MIC values, indicating higher potency against microbial strains .

Anticancer Activity

Thieno[2,3-d]pyrimidinones have also been evaluated for their anticancer properties. Studies reveal that these compounds can inhibit cell proliferation in various cancer cell lines, including breast (MCF-7), liver (HepG2), and gastric (BCG-823) cancer cells. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.

Table 2: Anticancer Activity of Selected Thieno[2,3-d]pyrimidinones

CompoundCell LineIC50 (µM)Mechanism of Action
6bMCF-715Apoptosis induction
29eHepG210Cell cycle arrest
13bBCG-82312Apoptosis induction

The anticancer effects are often attributed to the ability of these compounds to interact with key signaling pathways involved in tumor growth .

Case Studies

  • Antimycobacterial Screening : A series of thieno[2,3-d]pyrimidinones were screened for activity against Mycobacterium tuberculosis. Compounds showed promising results with MIC values ranging from 6 to 8 µM. Notably, the compounds were non-cytotoxic at these concentrations when tested on mammalian cell lines .
  • Structure-Activity Relationship Studies : Research has focused on modifying substituents on the thienopyrimidinone scaffold to optimize biological activity. For example, introducing various alkyl or aryl groups at specific positions has been correlated with enhanced potency against both bacterial and cancer cell lines .

Properties

IUPAC Name

2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-3-(furan-2-ylmethyl)-6-methylthieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN2O3S2/c1-12-9-16-18(28-12)22-20(23(19(16)25)10-15-3-2-8-26-15)27-11-17(24)13-4-6-14(21)7-5-13/h2-9H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFVRSEQFTSYXBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(S1)N=C(N(C2=O)CC3=CC=CO3)SCC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.